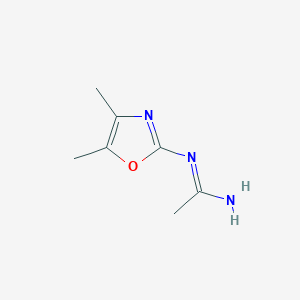![molecular formula C17H15ClN2 B12867374 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is a chemical compound belonging to the pyridocarbazole family of alkaloids. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential antitumor properties and other pharmacological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several steps. One common method includes the Diels-Alder reaction of 1-methylpyrano[3,4-b]indol-3(9H)-one with electron-deficient acetylenic dienophiles . This reaction is followed by further modifications to introduce the dimethyl groups and form the desired pyridocarbazole structure.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic chemistry techniques, including multi-step reactions, purification processes, and crystallization to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological macromolecules like DNA and proteins.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride involves several molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA molecule.
Topoisomerase II Inhibition: It inhibits the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division.
Proapoptotic Pathways: The compound can induce apoptosis by increasing the expression of proapoptotic proteins like BAX and decreasing anti-apoptotic proteins like Bcl2.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A closely related compound with similar antitumor properties.
Olivacine: Another pyridocarbazole alkaloid with antitumor activity.
9-Methoxyellipticine: A derivative of ellipticine with modified chemical properties.
Uniqueness
1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride is unique due to its specific substitution pattern and its potent biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II makes it a valuable compound in medicinal chemistry research .
Eigenschaften
Molekularformel |
C17H15ClN2 |
|---|---|
Molekulargewicht |
282.8 g/mol |
IUPAC-Name |
1,5-dimethyl-2H-pyrido[4,3-b]carbazole;hydrochloride |
InChI |
InChI=1S/C17H14N2.ClH/c1-10-12-7-8-18-11(2)14(12)9-15-13-5-3-4-6-16(13)19-17(10)15;/h3-9,18H,1-2H3;1H |
InChI-Schlüssel |
UNWXQMVFVHDDPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CNC(=C2C=C3C1=NC4=CC=CC=C43)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-](/img/structure/B12867292.png)
![[(S)-1-(2-Fluoro-4-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12867294.png)
![(2-Chlorobenzo[d]oxazol-5-yl)methanol](/img/structure/B12867301.png)

![2-(2-Bromobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12867323.png)
![1-Benzyl-N-(5-(1-(2-(pyrrolidin-1-yl)ethyl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12867334.png)


![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)



![3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B12867369.png)

